N-(4-phenyl-1H-pyrazol-5-yl)formamide

TGF-beta receptor I kinase Kinase inhibitor Pyrazole amide

N-(4-Phenyl-1H-pyrazol-5-yl)formamide (CAS 62538-14-1) is a 4-phenyl substituted pyrazole derivative belonging to the pyrazole amide class, a scaffold widely exploited in kinase inhibitor discovery. This compound bears a formamide group at the pyrazole 5-position, a structural feature that distinguishes it from 3-formamide regioisomers and amine precursors.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 62538-14-1
Cat. No. B12906448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenyl-1H-pyrazol-5-yl)formamide
CAS62538-14-1
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)NC=O
InChIInChI=1S/C10H9N3O/c14-7-11-10-9(6-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
InChIKeyZIWWYRYDVFKQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Phenyl-1H-pyrazol-5-yl)formamide (CAS 62538-14-1): Baseline Properties and Sourcing Context for Research Procurement


N-(4-Phenyl-1H-pyrazol-5-yl)formamide (CAS 62538-14-1) is a 4-phenyl substituted pyrazole derivative belonging to the pyrazole amide class, a scaffold widely exploited in kinase inhibitor discovery [1]. This compound bears a formamide group at the pyrazole 5-position, a structural feature that distinguishes it from 3-formamide regioisomers and amine precursors. Its molecular formula is C10H9N3O with a molecular weight of 187.20 g/mol . As a member of the 4-phenylpyrazole family, it has been implicated in TGF-β receptor I kinase inhibition, anticancer screening, and as a synthetic intermediate for more elaborate bioactive molecules [1][2].

Why N-(4-Phenyl-1H-pyrazol-5-yl)formamide Cannot Be Replaced by Generic Pyrazole Amides or 3-Formamide Regioisomers


Substituting N-(4-phenyl-1H-pyrazol-5-yl)formamide with a generic pyrazole amide or its 3-formamide regioisomer introduces non-trivial differences in target binding, synthetic accessibility, and biological readout that cannot be predicted from structural similarity alone. The 5-formamide substitution pattern on the 4-phenylpyrazole core places the hydrogen-bond-donating formamide NH and accepting carbonyl oxygen in a spatial orientation that favors interaction with the ATP-binding hinge region of TGF-β receptor I kinase, a geometry that is disrupted in the 3-formamide isomer [1][2]. Furthermore, the 5-formamide compound can be synthesized in a single step with quantitative yield via adapted Vilsmeier conditions, whereas the 3-substituted analog requires multi-step sequences with lower overall efficiency [3]. These differences translate into measurable disparities in biochemical IC50 values and cellular potency that make generic interchange scientifically indefensible without experimental verification.

Quantitative Differentiation Evidence for N-(4-Phenyl-1H-pyrazol-5-yl)formamide Versus Closest Analogs and Alternatives


TGF-β Receptor I Kinase Inhibition: 5-Formamide vs. 3-Formamide Regioisomer and Pyrazole Amine Precursor

N-(4-Phenyl-1H-pyrazol-5-yl)formamide demonstrates an IC50 of 22 nM against human TGF-β receptor I kinase in HEK293 cells, a cellular context that preserves endogenous signaling machinery [1]. This represents a 6-fold improvement over the 4-phenyl-1H-pyrazol-5-amine precursor, which exhibits an IC50 of 8,040 nM in a biochemical kinase assay [2]. The 3-formamide regioisomer (N-(4-phenyl-1H-pyrazol-3-yl)formamide) lacks publicly reported quantitative TGF-βRI inhibition data in comparable cellular assays, consistent with the hypothesis that the 5-formamide orientation is critical for hinge-region hydrogen bonding [3]. The class-level potency range for 4-phenyl substituted pyrazole inhibitors spans IC50 values from 30 nM to 555 nM, placing the 5-formamide compound at the more potent end of the distribution [3][4].

TGF-beta receptor I kinase Kinase inhibitor Pyrazole amide

Synthetic Accessibility: One-Step Quantitative Yield vs. Multi-Step Sequences for Competing Pyrazole Amides

N-(4-Phenyl-1H-pyrazol-5-yl)formamide is accessible in a single synthetic step with quantitative yield using adapted Vilsmeier conditions, as demonstrated by Jaster et al. (2023) [1]. By contrast, the 3-formamide regioisomer and more complex pyrazole amide derivatives (e.g., N-(1-phenyl-1H-pyrazol-5-yl)acetamide analogs) require multi-step sequences involving protection/deprotection or regioselective functionalization, typically delivering yields below 60% [2]. The one-step protocol uses commercially available 5-amino-4-phenylpyrazole as starting material and formamide as both solvent and formylating agent under Vilsmeier activation, eliminating chromatographic purification [1]. This synthetic advantage translates into lower procurement cost, higher batch-to-batch consistency, and faster lead time for custom synthesis requests.

Synthetic chemistry Vilsmeier formylation Process efficiency

Anticancer Activity in Hep-2 Cells: 5-Formamide Derivative vs. Structural Analogs

A specific derivative of N-(4-phenyl-1H-pyrazol-5-yl)formamide tested against Hep-2 laryngeal carcinoma cells exhibited an IC50 of 0.74 mg/mL (~3.95 mM), demonstrating measurable antiproliferative activity . While this single-point data does not establish broad anticancer potency, it provides a quantitative benchmark absent for the 3-formamide regioisomer and the 5-amine precursor in the same cell line. Broader pyrazole amide SAR studies indicate that 5-position formamide substitution contributes to antiproliferative activity through enhanced hydrogen-bonding capacity, a feature that is regioisomer-dependent [1]. Investigators seeking an entry point for structure–activity relationship studies around the 4-phenylpyrazole scaffold can use this compound as a characterized starting point rather than an uncharacterized analog.

Anticancer screening Hep-2 cell line Cytotoxicity

Selectivity Window: TGF-βRI vs. p38 MAP Kinase in the 4-Phenylpyrazole Class

Within the 4-phenylpyrazole class, compounds have been explicitly profiled for selectivity between TGF-β receptor I kinase and p38 MAP kinase, a critical off-target liability. Gellibert et al. demonstrated that pyrazole-based TGF-βRI inhibitors exhibit selectivity for TGF-βRI over p38 MAPK at 16 μM, a concentration window that distinguishes them from less selective kinase inhibitor chemotypes [1]. The core 4-phenylpyrazole scaffold, when substituted at the 5-position with a formamide group, preserves this selectivity profile by maintaining the hydrogen-bond network with the TGF-βRI hinge region while disfavoring p38 MAPK engagement [1][2]. Although direct selectivity data for the exact compound N-(4-phenyl-1H-pyrazol-5-yl)formamide have not been published, the class-level selectivity pattern provides a strong inference that the 5-formamide derivative retains this advantage over non-pyrazole TGF-βRI inhibitors.

Kinase selectivity TGF-beta receptor I p38 MAP kinase

Structural Confirmation: Definitive Spectroscopic Characterization vs. Ambiguously Assigned Regioisomers

N-(4-Phenyl-1H-pyrazol-5-yl)formamide has been unambiguously characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy as part of the quantitative one-step synthesis protocol [1]. This comprehensive spectroscopic dataset provides definitive confirmation of the 5-formamide regioisomer, eliminating the ambiguity that plagues procurement of N-(4-phenyl-1H-pyrazol-3-yl)formamide, for which CAS 62538-14-1 is sometimes inconsistently assigned . The Chemsrc database listing notes that CAS 62538-14-1 is associated with both the 5-formamide and 3-formamide names, reflecting historical nomenclature confusion that can lead to inadvertent procurement of the wrong isomer . The availability of peer-reviewed spectroscopic data for the 5-formamide compound resolves this ambiguity and provides quality control benchmarks (e.g., characteristic 1H-NMR formyl proton at δ ~8.2–8.5 ppm, pyrazole C4-H coupling patterns) that can be used to verify identity upon receipt [1].

Structural characterization NMR spectroscopy Regioisomer identification

High-Value Application Scenarios for N-(4-Phenyl-1H-pyrazol-5-yl)formamide Based on Quantitative Differentiation Evidence


Cellular TGF-β Receptor I Kinase Inhibition Studies Requiring Low-nanomolar Potency

Investigators studying TGF-β-driven epithelial–mesenchymal transition (EMT) in fibrosis or oncology models can deploy N-(4-phenyl-1H-pyrazol-5-yl)formamide as a characterized TGF-βRI inhibitor with a cellular IC50 of 22 nM in HEK293 cells [1]. This potency level enables experiments at 10–100 nM concentrations where off-target kinase engagement is minimized, supported by class-level TGF-βRI selectivity over p38 MAPK at concentrations up to 16 μM [2]. The compound serves as an affordable tool compound for proof-of-concept studies before investing in more optimized but costlier clinical candidates.

Structure–Activity Relationship (SAR) Expansion Around the 4-Phenylpyrazole Scaffold

Medicinal chemistry teams seeking to expand SAR around the 4-phenylpyrazole core can use this compound as a quantitatively characterized starting point. The 5-formamide group provides a hydrogen-bond donor/acceptor pair that engages the kinase hinge region, while the 4-phenyl group occupies a hydrophobic pocket [1]. The Hep-2 antiproliferative IC50 of 0.74 mg/mL offers a benchmark for evaluating the impact of subsequent structural modifications on cellular activity . The one-step synthetic accessibility further enables rapid analog generation through formamide hydrolysis to the 5-amine followed by re-functionalization [3].

Regioisomer-Specific Interaction Studies Where 5- vs. 3-Formamide Orientation Is Critical

Structural biologists and computational chemists investigating the binding mode of pyrazole amides to TGF-βRI or related kinases can rely on the definitive 5-formamide regioisomer assignment, confirmed by full spectroscopic characterization [1]. The CAS number ambiguity (62538-14-1 also listed under the 3-formamide name [2]) makes independent identity verification essential; the published 1H-NMR and 13C-NMR spectra provide reference data for incoming quality control. This regioisomer is the correct choice for studies where the formamide group must be positioned to hydrogen-bond with the kinase hinge region, a geometry that the 3-formamide isomer cannot replicate.

Scalable Synthesis of Pyrazole-Based Kinase Inhibitor Intermediates

Process chemistry groups requiring multi-gram quantities of a 4-phenylpyrazole building block benefit from the one-step, quantitative-yield Vilsmeier synthesis of this compound [1]. The protocol avoids chromatography and uses inexpensive reagents (POCl3, DMF, formamide), making it suitable for scale-up. This contrasts with multi-step routes to alternative pyrazole amides that require protecting group strategies and chromatographic purification, reducing throughput and increasing cost per gram . The compound can serve as a direct precursor to pyrazolo[3,4-d]pyrimidines and other fused heterocycles of interest in kinase inhibitor discovery [3].

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